molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene

Cat. No.: B11876827
CAS No.: 138899-85-1
M. Wt: 227.60 g/mol
InChI Key: BSXSEOIYSVEJOX-UHFFFAOYSA-N
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Description

3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine typically involves multiple steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with chloramine-T and a base.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the diazirine precursor.

Industrial Production Methods

Industrial production of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine has several applications in scientific research:

    Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions.

    Biology: Helps in identifying binding sites on proteins and nucleic acids.

    Medicine: Potential use in drug discovery to identify target molecules.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine: Unique due to its specific functional groups and diazirine ring.

    3-Azido-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with an azido group instead of a chloro group.

    3-Bromo-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is unique due to its combination of a chloro group, nitrophenoxy group, and diazirine ring, which provides specific reactivity and stability for photoaffinity labeling applications.

Properties

CAS No.

138899-85-1

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

3-chloro-3-[(4-nitrophenoxy)methyl]diazirine

InChI

InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2

InChI Key

BSXSEOIYSVEJOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl

Origin of Product

United States

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